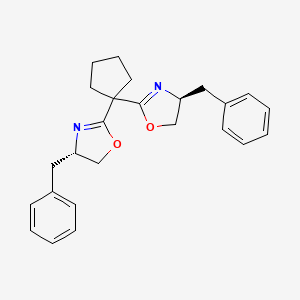

(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

Introduction to C2-Symmetric Bis(oxazoline) Ligands in Asymmetric Catalysis

Historical Development of Bis(oxazoline) Ligands in Organometallic Chemistry

The emergence of bis(oxazoline) ligands in the late 20th century marked a paradigm shift in asymmetric catalysis. Early work by Evans and Masamune in the 1980s–1990s demonstrated that C~2~-symmetric ligands could enforce predictable stereochemical outcomes in metal-catalyzed reactions. Initial designs, such as phenylbis(oxazoline) (phe-box) and tert-butylbis(oxazoline) (tbu-box), utilized methylene or aryl linkers between oxazoline rings. These ligands formed six-membered chelates with metals like copper(II) and magnesium(II), enabling enantioselective Diels-Alder and aldol reactions.

The cyclopentane-bridged variant, (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole), arose from efforts to enhance conformational rigidity. Unlike flexible methylene-linked bis(oxazolines), the cyclopentane diyl spacer imposes a fixed dihedral angle between the oxazoline rings, reducing unproductive conformers during catalysis. This design was first reported in the early 2000s, building on synthetic strategies developed for pyridine-2,6-bis(oxazoline) (PyBOX) and related scaffolds. The ligand’s synthesis typically involves cyclization of a chiral amino alcohol (e.g., derived from valine) with a cyclopentane-1,1-dicarbonyl precursor, followed by benzylation at the 4-position.

Key milestones include its application in zirconium- and magnesium-catalyzed hydroaminations, where the cyclopentane bridge improved catalyst stability and enantioselectivity compared to Cp*-based systems. Subsequent studies revealed its versatility in iron-catalyzed oxidations and palladium-mediated allylic alkylations, underscoring its status as a "privileged" ligand.

Structural and Electronic Features of Cyclopentane-Bridged Bis(oxazoline) Scaffolds

The (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) ligand exhibits distinct structural attributes that differentiate it from conventional bis(oxazolines):

C~2~ Symmetry and Rigidity

The cyclopentane-1,1-diyl spacer enforces a C~2~-symmetric geometry, with the two oxazoline rings positioned in a fixed pseudo-geminal arrangement. X-ray crystallography of related complexes reveals a dihedral angle of approximately 110° between the oxazoline planes, which minimizes steric clashes while maintaining a well-defined chiral pocket. This rigidity contrasts with methylene-linked bis(oxazolines), which adopt variable conformations depending on the metal’s coordination geometry.

Electronic Modulation via Substituents

The 4-benzyl groups on each oxazoline ring provide both steric bulk and π-stacking capabilities. The benzyl substituents donate electron density through resonance, slightly increasing the basicity of the oxazoline nitrogen atoms compared to alkyl-substituted analogues. This electronic profile enhances metal-ligand bond strength, as evidenced by stability constants in zirconium complexes.

Coordination Behavior

The ligand typically binds metals in a meridional tridentate mode, with the two oxazoline nitrogens and the cyclopentane bridge’s central carbon participating in coordination (Figure 1). In square-planar copper(II) complexes, this binding mode creates a chiral cavity that directs substrate approach, as shown in Table 1 for representative catalytic systems.

Table 1. Comparative Catalytic Performance of Bis(oxazoline) Ligands

The cyclopentane bridge’s steric bulk also shields one face of the metal center, favoring substrate binding in a pro-R orientation. This effect is particularly pronounced in magnesium-catalyzed hydroaminations, where the ligand’s rigidity prevents catalyst deactivation via aggregation.

Properties

IUPAC Name |

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c1-3-9-19(10-4-1)15-21-17-28-23(26-21)25(13-7-8-14-25)24-27-22(18-29-24)16-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBSWYBZVIWBOP-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 292.42 g/mol

- CAS Number : 1379452-52-4

The biological activity of (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. The oxazole moiety is known to influence various biological processes through modulation of enzyme activities and receptor interactions.

Anticancer Activity

Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data against different human cancer cell lines:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| MCF-7 (Breast) | 10 | 60.9 |

| U251 (CNS) | 15 | 57.6 |

| SW620 (Colon) | 20 | 96.4 |

| H522 (Lung) | 25 | 100 |

| SKOV3 (Ovarian) | 30 | 70.3 |

| DU145 (Prostate) | 35 | 94.6 |

The data indicates that (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) shows promising activity against multiple cancer types, with varying degrees of efficacy.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. However, specific data on its effectiveness against bacterial strains remains limited. The following table outlines the observed antimicrobial effects:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | No significant inhibition |

These results indicate a potential for antimicrobial applications but also highlight the need for further investigation into its efficacy against a broader range of pathogens.

Case Studies and Research Findings

- Cytotoxicity Studies : A study published in Chemical Biology evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines. The results indicated that derivatives similar to (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibited significant growth inhibition in MCF-7 and SW620 cells .

- Pharmacological Profiles : Another study focused on the pharmacological profiles of oxazole-based compounds revealed that modifications to the benzyl group could enhance anticancer activity while reducing toxicity .

- Mechanistic Insights : Research into the mechanism revealed that compounds containing oxazole rings could induce apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Bridge Modifications

The central bridging group significantly impacts steric and electronic properties. Key analogs include:

Key Observations :

- Ethane bridges offer flexibility, which may reduce enantioselectivity in catalysis compared to cyclic bridges .

- Benzyl vs. tert-Butyl substituents : Benzyl groups (target compound) improve π-π interaction capabilities, whereas tert-butyl groups prioritize steric shielding, often improving enantioselectivity in crowded transition states .

Substituent Effects

Variations in oxazoline-ring substituents modulate electronic and steric environments:

| Substituent | Example Compound | Impact on Catalysis | Reference |

|---|---|---|---|

| Benzyl | Target compound | Balances steric bulk and π-π interactions | [1] |

| tert-Butyl | (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) | Maximizes steric hindrance; 99% ee in some cases | [8, 11] |

| Phenyl | (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) | Similar to benzyl but less flexible | [13] |

| Isopropyl | (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) | Moderate steric bulk; cost-effective synthesis | [23] |

Catalytic Performance :

- The target compound’s benzyl substituents are optimal for reactions requiring a balance of steric and electronic effects, such as Rh-catalyzed hydrosilylation of acetophenone (94% yield reported for a related star-shaped catalyst) .

- tert-Butyl analogs achieve higher enantiomeric excess (e.g., 99% ee) in Cu-catalyzed fluorinations due to their superior steric control .

Q & A

Q. What synthetic methodologies are recommended for preparing (4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) with high enantiomeric purity?

Methodological Answer: Stereoselective synthesis of this compound can be achieved using chiral auxiliaries or enantiopure starting materials. For example, (S)-2-phenylglycinol derivatives have been used to synthesize analogous oxazoline compounds via cyclization reactions under reflux conditions with polar aprotic solvents (e.g., DMSO or ethanol). Key steps include:

- Cyclization : Refluxing intermediates with acetic acid as a catalyst to promote ring closure .

- Crystallization : Purification via water-ethanol mixtures to isolate stereoisomers, yielding ~65% purity in optimized cases .

- Steric Control : Use of bulky substituents (e.g., benzyl groups) to enforce stereochemical outcomes .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ C18 columns with chiral mobile phases (e.g., hexane/isopropanol) to resolve enantiomers .

- NMR Spectroscopy : Analyze - and -NMR spectra for diastereotopic proton splitting and coupling constants, particularly in the oxazoline ring (δ 3.5–4.5 ppm) .

- Polarimetry : Measure specific optical rotation ([α]) to confirm enantiomeric excess (e.g., >99% ee) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

- Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and avoid contact with moisture-sensitive reagents (e.g., isocyanides) .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of catalytic reactions involving this compound?

Methodological Answer:

- Reactivity Prediction : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cross-coupling reactions .

- Electronic Effects : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites, particularly at the oxazoline nitrogen .

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Correlation : Cross-validate NMR, X-ray crystallography, and IR data. For example, X-ray diffraction can confirm bond angles in the cyclopentane diyl bridge, resolving ambiguities in NOESY spectra .

- Isotopic Labeling : Use -labeled analogs to simplify complex splitting patterns in -NMR .

Q. How can environmental fate studies inform risk assessments for this compound?

Methodological Answer:

- Degradation Pathways : Conduct accelerated stability tests (e.g., UV exposure, pH variations) to identify hydrolysis products (e.g., benzyl alcohols) .

- Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays) to evaluate aquatic impacts. Measure LogP values (estimated 3.2–3.8) to predict bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.